Piroxicam
Piroxicam
Piroxicam is a nonsteroidal anti-inflammatory drug. The mechanism of action of piroxicam is as a cyclooxygenase Inhibitor. It is well established in treating rheumatoid arthritis and osteoarthritis and used for musculoskeletal disorders, dysmenorrhea, and postoperative pain.
Brand Name:
Vulcanchem
CAS No.:
36322-90-4
VCID:
VC0539800
InChI:
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)
SMILES:
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3
Molecular Formula:
C15H13N3O4S
Molecular Weight:
331.35
Piroxicam
CAS No.: 36322-90-4
Inhibitors
VCID: VC0539800
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.35
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 36322-90-4 |
---|---|
Product Name | Piroxicam |
Molecular Formula | C15H13N3O4S |
Molecular Weight | 331.35 |
IUPAC Name | 4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
Standard InChI | InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) |
Standard InChIKey | QYSPLQLAKJAUJT-UHFFFAOYSA-N |
SMILES | CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 |
Appearance | Solid powder |
Description | Piroxicam is a nonsteroidal anti-inflammatory drug. The mechanism of action of piroxicam is as a cyclooxygenase Inhibitor. It is well established in treating rheumatoid arthritis and osteoarthritis and used for musculoskeletal disorders, dysmenorrhea, and postoperative pain. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Piroxicam; Feldene; Pyroxycam; Roxicam; BAXO; CP 16171; CP-16171;CP16171; |
Reference | 1: Teema AM, Zaitone SA, Moustafa YM. Ibuprofen or piroxicam protects nigral 2: Penkina A, Semjonov K, Hakola M, Vuorinen S, Repo T, Yliruusi J, Aruväli J, 3: Garg V, Singh H, Bhatia A, Raza K, Singh SK, Singh B, Beg S. Systematic 4: Calvo AM, Santos GM, Dionísio TJ, Marques MP, Brozoski DT, Lanchote VL, 5: Sahu CR. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice 6: Sivaraman A, Banga AK. Formulation and evaluation of sublingual delivery of 7: Rai N, Sarkar M, Raha S. Piroxicam, a traditional non-steroidal 8: Choisunirachon N, Jaroensong T, Yoshida K, Saeki K, Mochizuki M, Nishimura R, 9: Maciá Martínez MÁ. Economic evaluation of the restriction in the use piroxicam 10: Farooq A, Yar M, Khan AS, Shahzadi L, Siddiqi SA, Mahmood N, Rauf A, Qureshi 11: Bhattacharya P, Pandey AK, Paul S, Patnaik R. Piroxicam-mediated modulatory 12: John P, Azeem W, Ashfaq M, Khan IU, Razzaq SN. Stability indicating RP-HPLC 13: Santiago RM, Tonin FS, Barbiero J, Zaminelli T, Boschen SL, Andreatini R, Da 14: Lavrič Z, Pirnat J, Lužnik J, Puc U, Trontelj Z, Srčič S. (14) N nuclear 15: Astani A, Albrecht U, Schnitzler P. Piroxicam inhibits herpes simplex virus 16: Hasegawa Y, Higashi K, Yamamoto K, Moribe K. Direct evaluation of molecular 17: KandaSwamy GV, Dhanasekaran AK, Elangovan A, John B, Viswaroop B, Vedanayagam 18: Suresh S, Gunasekaran S, Srinivasan S. Vibrational spectra (FT-IR, FT-Raman), 19: Singh AK, Pathak K. Colon specific CODES based Piroxicam tablet for colon 20: Holgersen K, Dobie R, Farquharson C, vanʼt Hof R, Ahmed SF, Hansen AK, Holm |
PubChem Compound | 54676228 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume